2-フェニルプロピオン酸エチル

説明

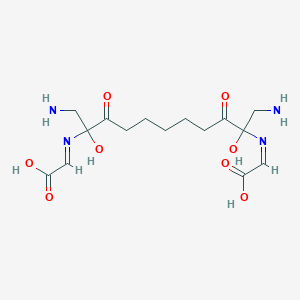

Ethyl 2-phenylpropionate is a chemical compound that is related to various synthesized esters with potential applications in organic chemistry. The studies provided explore different derivatives and synthesis methods of compounds closely related to ethyl 2-phenylpropionate, which can offer insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds to ethyl 2-phenylpropionate involves several steps and conditions that are crucial for the desired outcomes. For instance, the synthesis of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate is achieved through a selective aldol condensation followed by treatment with methanesulphonyl chloride and triethylamine, resulting in different products based on the diastereoisomer used . Another study reports the synthesis of a compound by adding acrolein to a solution of glycol/HBr, followed by a Grignard reaction, with an overall yield of 54.5% . Additionally, a mono-alkaloid-type ligand has been used to prepare ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate with high yield and enantiomeric excess via asymmetric dihydroxylation .

Molecular Structure Analysis

The molecular structure and orientation of compounds similar to ethyl 2-phenylpropionate have been studied using various techniques. Infrared dichroism has been employed to determine the molecular orientation of ethyl 2-hydroxyimino-3-oxo-3-phenylpropionate in thin films on Pd metal surfaces. The study found that the ketone C=O and C=N bonds are probably at a pseudo s-cis and are aligned in such a way that the C–C bond connecting the ketone carbonyl group with the C=N group is nearly parallel to the Pd surface .

Chemical Reactions Analysis

The chemical reactions involving compounds related to ethyl 2-phenylpropionate are complex and can lead to various products depending on the conditions and reagents used. The transformation of the synthesized compounds into tetrahydro-1,3-oxazin-2-ones or their corresponding mesate derivatives is an example of the complexity of these reactions . The studies suggest that the chemical behavior of these compounds can be significantly altered by the introduction of different functional groups and reaction conditions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of ethyl 2-phenylpropionate, the synthesis and structural analysis of related compounds can provide indirect information. For example, the orientation of functional groups in thin films can affect the physical properties such as solubility and melting point . The synthesis methods described in the papers also imply that the stability and reactivity of the compounds can be fine-tuned by modifying the reaction conditions .

科学的研究の応用

プロテオミクス研究

2-フェニルプロピオン酸エチル: は、タンパク質の構造と機能を大規模に研究するプロテオミクスで使用されます。この化合物は、サンプル調製や、生物学的コンテキストにおけるタンパク質相互作用やダイナミクスの解析に使用されます。 タンパク質抽出および精製プロセスにおける試薬または溶媒として機能し、研究者はタンパク質修飾を特定し、タンパク質複合体をより詳細に理解することができます .

有機合成

有機化学では、2-フェニルプロピオン酸エチルは、より複雑な有機化合物の合成における中間体として用いられます。その化学構造により、医薬品、農薬、その他の有機分子の製造のための汎用性の高いビルディングブロックとなります。 合成経路におけるその役割は、しばしばエステル官能基による求核付加または置換反応に関与します .

Safety and Hazards

Ethyl 2-phenylpropionate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

特性

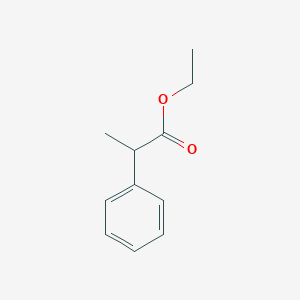

IUPAC Name |

ethyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862976 | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2510-99-8 | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylpropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Ethyl 2-phenylpropionate in organic synthesis?

A1: Ethyl 2-phenylpropionate serves as a valuable starting material in various organic syntheses. For instance, it plays a crucial role in the model study towards synthesizing Xestoquinone, a furan-fused tetracyclic compound. Specifically, it reacts with 5-iodo-1-methoxymethoxy pentyne to produce ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate, which is further transformed into a key intermediate, methyl 9-oxo-4-methyl-4-phenyl-2,7-nonadiynoate, in the multi-step synthetic route [].

Q2: Can Ethyl 2-phenylpropionate be synthesized through biocatalytic means? If so, what are the key factors influencing the reaction?

A3: Yes, Ethyl 2-phenylpropionate can be synthesized through biocatalysis. Research has demonstrated that lyophilized mycelia of certain fungi, like Aspergillus oryzae and Rhizopus oryzae, possess carboxylesterase activity capable of catalyzing both the hydrolysis and synthesis of Ethyl 2-phenylpropionate []. The choice of fungal strain significantly impacts the reaction outcome. For instance, Aspergillus oryzae MIM exhibited superior efficiency compared to Rhizopus oryzae, likely due to a more favorable microenvironment and thermodynamic conditions within the fungal cells [].

Q3: What methods are effective for racemizing Ethyl 2-phenylpropionate?

A4: An organocatalytic approach has been successfully developed for racemizing Ethyl 2-phenylpropionate, even in the presence of water []. This method utilizes organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in a two-phase system to achieve racemization, which is a crucial step for applications like dynamic kinetic resolution using hydrolases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。